
N-Demethyltapentadol
Overview
Description
N-Demethyltapentadol is a metabolite of tapentadol, a centrally acting opioid analgesic. Tapentadol is known for its dual mechanism of action, functioning as both a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor. This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyltapentadol typically involves the demethylation of tapentadol. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-Demethyltapentadol can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines under basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Demethyltapentadol has several scientific research applications, including:
Mechanism of Action
N-Demethyltapentadol exerts its effects primarily through its interaction with the mu-opioid receptor, similar to tapentadol. It also inhibits the reuptake of norepinephrine, contributing to its analgesic properties. The molecular targets include the mu-opioid receptor and norepinephrine transporters, which play a role in pain modulation and neurotransmitter regulation .
Comparison with Similar Compounds
Tapentadol: The parent compound with dual mechanisms of action.
Tramadol: Another centrally acting analgesic with similar dual mechanisms but different pharmacokinetic properties.
Oxycodone: A potent opioid analgesic with a different mechanism of action, primarily acting as a mu-opioid receptor agonist
Uniqueness: N-Demethyltapentadol is unique due to its specific role as a metabolite of tapentadol, retaining some pharmacological properties while exhibiting distinct metabolic and pharmacokinetic characteristics. Unlike tramadol, it does not rely on active metabolites for its analgesic effects, making it more predictable in terms of pharmacological response .
Biological Activity
N-Demethyltapentadol, a metabolite of tapentadol, has garnered attention for its biological activity and pharmacological properties. This article provides a comprehensive overview of the compound's mechanisms of action, pharmacokinetics, and its implications in clinical settings.
Overview of Tapentadol and Its Metabolites
Tapentadol is a centrally acting analgesic that combines two mechanisms of action: mu-opioid receptor (MOR) agonism and noradrenaline reuptake inhibition (NRI). This dual action provides effective pain relief while potentially reducing the risk of opioid-related side effects. This compound is formed through the demethylation of tapentadol via cytochrome P450 enzymes CYP2C9 and CYP2C19, accounting for approximately 13% of the administered dose .
Primary Pharmacodynamics:
- Mu-Opioid Receptor Agonism: this compound binds to the MOR with lower affinity compared to tapentadol itself. The binding affinity (Ki value) for MOR is significantly less than that of morphine, indicating a reduced potency in eliciting opioid-like effects .
- Noradrenaline Reuptake Inhibition: The metabolite retains some capacity to inhibit noradrenaline uptake, contributing to its analgesic effects. This mechanism may provide additional pain relief through enhanced noradrenergic signaling in the central nervous system .
Pharmacokinetics
The pharmacokinetic profile of this compound reflects its role as a metabolite:
- Absorption: Following tapentadol administration, this compound is detected in plasma; however, its concentration is significantly lower than that of tapentadol itself, with detection rates around 2% .
- Metabolism: The major metabolic pathway involves conjugation with glucuronic acid, producing inactive metabolites. This compound is further glucuronidated but does not contribute significantly to the analgesic activity of tapentadol .
- Excretion: Approximately 99% of tapentadol and its metabolites are excreted via the kidneys, with a terminal half-life of about four hours .
Case Studies and Clinical Implications
Several studies have examined the clinical implications of tapentadol and its metabolites:
- Pain Management Efficacy:
- Safety Profile:
- Comparative Effectiveness:
Data Summary
Parameter | Tapentadol | This compound |
---|---|---|
Mechanism of Action | MOR agonism + NRI | Reduced MOR activity + NRI |
Binding Affinity (Ki) | 0.096 µM (MOR) | Lower than Tapentadol |
Metabolism | Glucuronidation | Glucuronidation |
Excretion | 99% renal | Part of overall metabolism |
Half-Life | ~4 hours | Similar |
Clinical Use | Pain management | Limited direct application |
Properties
IUPAC Name |
3-[(2R,3R)-2-methyl-1-(methylamino)pentan-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-13(10(2)9-14-3)11-6-5-7-12(15)8-11/h5-8,10,13-15H,4,9H2,1-3H3/t10-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQINTFVECNXLC-GXFFZTMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016935 | |
Record name | N-Demethyltapentadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1300037-83-5 | |
Record name | N-Demethyltapentadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300037835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Demethyltapentadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEMETHYLTAPENTADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246I1D7TDL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.